Lomatin

Description

Properties

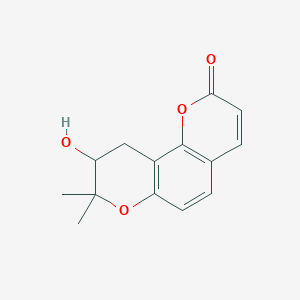

IUPAC Name |

9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSHBYQGQRPVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346516 | |

| Record name | (±)-Lomatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-25-7 | |

| Record name | (±)-Lomatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lomatin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomatin, a naturally occurring angular pyranocoumarin, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the current knowledge regarding Lomatin's natural sources, its distribution within the plant kingdom, and the analytical methodologies employed for its isolation and quantification. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and phytopharmaceutical development. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of biosynthetic and experimental workflows to facilitate a comprehensive understanding of this promising bioactive compound.

Natural Sources and Distribution of Lomatin

Lomatin is primarily found within the plant kingdom, predominantly in species belonging to the Apiaceae (carrot or parsley) family. Its distribution is particularly notable in several genera known for their rich phytochemical profiles.

Major Plant Genera Containing Lomatin

-

Phlojodicarpus : Species within this genus, such as Phlojodicarpus sibiricus, have been identified as significant sources of Lomatin and its derivatives. Notably, the herb of the Mongolian population of P. sibiricus is reported to have a high content of Lomatin and its ethers.[1]

-

Angelica : The genus Angelica is a well-known source of various coumarins. Angelica gigas Nakai, in particular, has been shown to contain Lomatin, with one study indicating that it constitutes 10% of the essential oil extracted from its rhizomes.[2]

-

Lomatium : While the name suggests a primary source, and the initial isolation was from Lomatium nuttallii, the broader distribution and quantification across the numerous species of this genus require further investigation.

-

Seseli : Various species of the genus Seseli have been reported to contain derivatives of Lomatin, indicating the presence of the core Lomatin structure.

Quantitative Distribution of Lomatin and Related Coumarins

The concentration of Lomatin and its related compounds can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental factors. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Compound(s) Quantified | Concentration | Reference |

| Phlojodicarpus sibiricus | Herb | Lomatin and its ethers | High content (specific value not provided) | [1] |

| Phlojodicarpus sibiricus | Roots | Total Coumarins | 98.24 mg/g | [3] |

| Phlojodicarpus sibiricus | Herb | Total Coumarins | 36.16 mg/g | [3] |

| Angelica gigas | Rhizomes | Lomatin (in essential oil) | 10% | [2] |

Biosynthesis of Lomatin

Lomatin, as an angular pyranocoumarin, is biosynthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A pivotal intermediate in this pathway is umbelliferone. The formation of the angular pyran ring is a key step that distinguishes this class of coumarins. The immediate precursor to Lomatin is believed to be columbianetin.

Proposed Biosynthetic Pathway of Lomatin

References

An In-depth Technical Guide on the Physicochemical Properties of Lomatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin is a naturally occurring coumarin, a class of compounds known for their diverse pharmacological activities. It is chemically identified as 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one. Understanding the physicochemical properties of Lomatin is fundamental for its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its bioavailability and efficacy. This guide provides a comprehensive overview of the known physicochemical characteristics of Lomatin, details general experimental protocols for their determination, and presents logical workflows for these experimental processes.

Physicochemical Properties of Lomatin

The quantitative physicochemical properties of Lomatin are summarized in Table 1. It is important to note that the majority of the available data is computationally derived. Experimental determination of these properties is crucial for confirming these values and for regulatory purposes.

Table 1: Summary of Physicochemical Properties of Lomatin

| Property | Value | Source |

| IUPAC Name | 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | PubChem |

| Molecular Formula | C₁₄H₁₄O₄ | PubChem |

| Molecular Weight | 246.26 g/mol | PubChem |

| CAS Number | 1147-25-7 | PubChem |

| Canonical SMILES | CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C | PubChem |

| InChI | InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3 | PubChem |

| InChIKey | UJSHBYQGQRPVNO-UHFFFAOYSA-N | PubChem |

| XLogP3 (Computed) | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 246.08920892 Da | PubChem |

| Monoisotopic Mass | 246.08920892 Da | PubChem |

| Topological Polar Surface Area | 55.8 Ų | PubChem |

| Heavy Atom Count | 18 | PubChem |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: The majority of the data presented is based on computational models and has not been experimentally verified.

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad melting range suggests the presence of impurities.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For accurate measurements, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

The Lomatin Biosynthesis Pathway in Lomatium: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lomatin is a bioactive angular pyranocoumarin (B1669404) found in various species of the Lomatium genus (Apiaceae family), which has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering, synthetic biology applications, and ensuring the quality and consistency of Lomatium-derived products. This technical guide provides a comprehensive overview of the core biosynthetic pathway of lomatin, drawing upon current knowledge of pyranocoumarin and furanocoumarin biosynthesis in the Apiaceae family. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of the angular pyranocoumarin scaffold. This guide includes a summary of available quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the biosynthetic pathway and experimental workflows to facilitate further research and development in this area.

Introduction

The genus Lomatium, commonly known as biscuitroot or desert parsley, comprises numerous species native to western North America.[1] Many of these plants have a rich history of use in traditional Native American medicine for treating a variety of ailments, particularly respiratory infections.[2] The pharmacological activities of Lomatium species are attributed to a diverse array of secondary metabolites, including a significant number of coumarins. Among these, lomatin, an angular pyranocoumarin, is a compound of particular interest due to its biological activities.

Pyranocoumarins are characterized by a pyran ring fused to a coumarin (B35378) backbone and are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. The biosynthesis of these complex molecules originates from the phenylpropanoid pathway, a central route for the production of a vast array of plant natural products. This guide will delineate the known and putative steps in the biosynthesis of lomatin, providing researchers with a foundational understanding for future investigations.

The Lomatin Biosynthesis Pathway

The biosynthesis of lomatin is an extension of the general phenylpropanoid pathway and shares significant portions with the well-studied furanocoumarin and pyranocoumarin biosynthetic pathways in other Apiaceae species. The pathway can be conceptually divided into three main stages:

-

Formation of the Coumarin Core: The synthesis of the central coumarin scaffold, umbelliferone.

-

Prenylation: The addition of a dimethylallyl pyrophosphate (DMAPP) group to the coumarin core, a critical branching point.

-

Cyclization and Tailoring: The formation of the pyran ring and subsequent modifications to yield lomatin.

The proposed biosynthetic pathway leading to lomatin is illustrated below.

Formation of the Umbelliferone Backbone

The biosynthesis of lomatin begins with the shikimate pathway-derived amino acid L-phenylalanine. A series of three core enzymes of the general phenylpropanoid pathway convert L-phenylalanine to p-coumaroyl-CoA:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

The first committed step towards coumarin biosynthesis is the ortho-hydroxylation of p-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, catalyzed by p-Coumaroyl-CoA 2'-hydroxylase (C2'H) . This is followed by spontaneous or enzyme-assisted lactonization to form the core coumarin, umbelliferone (7-hydroxycoumarin). The enzyme Coumarin Synthase (COSY) has been implicated in this final step.

The Angular Branch: Prenylation to Osthenol

Umbelliferone is a critical branch-point intermediate in the biosynthesis of both linear and angular furanocoumarins and pyranocoumarins. The commitment to the angular pathway, which leads to lomatin, is determined by the regioselective prenylation at the C-8 position of umbelliferone. This reaction is catalyzed by a umbelliferone 8-prenyltransferase (U8PT) , which transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to form osthenol .[3]

Cyclization and Formation of the Angular Core

The subsequent steps involve cytochrome P450-mediated cyclizations to form the characteristic ring structures.

-

Columbianetin Synthase: Osthenol is converted to (+)-columbianetin , a key dihydrofuranocoumarin intermediate in the angular pathway. This reaction is catalyzed by a cytochrome P450 enzyme.

-

Angelicin Synthase: (+)-Columbianetin is then converted to angelicin , the parent angular furanocoumarin, by angelicin synthase . This enzyme, identified as CYP71AJ4 in Pastinaca sativa, is a crucial determinant of the angular furanocoumarin scaffold.[4][5]

Final Tailoring Steps to Lomatin

The conversion of angelicin to lomatin involves further "tailoring" reactions, which likely include hydroxylation and acylation. The exact enzymes and the sequence of these final steps in Lomatium have not yet been elucidated. However, based on the structure of lomatin, it is hypothesized that these modifications are catalyzed by other cytochrome P450s and acyltransferases.

Quantitative Data on Lomatin Biosynthesis

Quantitative data on the biosynthesis of lomatin in Lomatium species is currently limited in the scientific literature. However, studies on related enzymes in other Apiaceae species provide valuable insights into the potential kinetics of the pathway.

| Enzyme | Substrate(s) | Apparent Km (µM) | kcat (min-1) | Plant Source | Reference |

| Angelicin Synthase (CYP71AJ4) | (+)-Columbianetin | 2.1 ± 0.4 | 112 ± 14 | Pastinaca sativa | [4][5] |

| Umbelliferone 6-Prenyltransferase (PsPT1) | Umbelliferone, DMAPP | 2.7 ± 0.6, 5 ± 1 | - | Pastinaca sativa | [3] |

| Umbelliferone 8-Prenyltransferase (PsPT2) | Umbelliferone, DMAPP | - | - | Pastinaca sativa | [3] |

Note: The kinetic data for PsPT1 is for the formation of the C6-prenylated product, but it also produces the C8-product (osthenol) as a minor product. Kinetic data for PsPT2, which primarily produces osthenol, was not provided in the cited source. Data specific to Lomatium enzymes is not yet available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of lomatin biosynthesis. These protocols are based on established methods for furanocoumarin and pyranocoumarin analysis and may require optimization for specific Lomatium species and tissues.

Extraction and Quantification of Lomatin by HPLC-UV

This protocol outlines a general method for the extraction and quantification of lomatin from Lomatium root material.

4.1.1. Materials and Reagents

-

Dried and powdered Lomatium root

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable acid for mobile phase)

-

Lomatin standard (if available) or a well-characterized pyranocoumarin standard

-

Sonicator

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector and a C18 column

4.1.2. Sample Preparation and Extraction

-

Weigh approximately 100 mg of finely powdered Lomatium root into a microcentrifuge tube.

-

Add 1 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction (steps 2-6) on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. HPLC-UV Analysis

-

Column: C18, 4.6 x 250 mm, 5 µm particle size (or equivalent)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B. This will likely need optimization.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 320 nm (or a wavelength determined by the UV spectrum of a lomatin standard)

-

Column Temperature: 25 °C

4.1.4. Quantification

Prepare a calibration curve using a series of known concentrations of a lomatin standard. The concentration of lomatin in the sample can be determined by comparing the peak area of the analyte to the calibration curve.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemical Analysis, Antioxidant Potential and Radical Scavenging Activity of Lomatium dissectum: An Ancient Plant of North America [mdpi.com]

- 3. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and in vivo functional analysis of furanocoumarin-responsive cytochrome P450s in a Rutaceae-feeding Papilio butterfly - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lomatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin is a naturally occurring pyranocoumarin (B1669404), a class of organic compounds characterized by a pyran ring fused to a coumarin (B35378) core. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Lomatin, including its physicochemical properties, stereochemical assignment, and relevant experimental protocols. Furthermore, it explores the known biological activities of structurally related compounds, offering insights into the potential therapeutic applications of Lomatin.

Chemical Structure and Physicochemical Properties

Lomatin, with the IUPAC name 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, possesses the molecular formula C₁₄H₁₄O₄.[1] The structure features a coumarin nucleus fused with a dihydropyran ring, substituted with two methyl groups at position 8 and a hydroxyl group at position 9.[1] This hydroxyl group at the C9 position introduces a chiral center, leading to the existence of enantiomers.

Table 1: Physicochemical Properties of Lomatin

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | PubChem[1] |

| IUPAC Name | 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | PubChem[1] |

| CAS Number (racemate) | 1147-25-7 | PubChem[1] |

| CAS Number ((+)-Lomatin) | 19380-05-3 | ChemBK |

| Molecular Weight | 246.26 g/mol | PubChem[1] |

Stereochemistry and Absolute Configuration

The presence of a stereocenter at the C9 position means that Lomatin can exist as two enantiomers: (+)-Lomatin and (-)-Lomatin. The absolute configuration of these enantiomers is determined by the spatial arrangement of the substituents around the chiral center and is designated using the Cahn-Ingold-Prelog (R/S) priority rules.[2][3][4]

The dextrorotatory enantiomer, (+)-Lomatin, has been assigned the (R) configuration, hence its systematic name is (9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one. Conversely, the levorotatory enantiomer, (-)-Lomatin, possesses the (S) configuration. The determination of the absolute configuration is crucial as enantiomers of a chiral molecule can exhibit different biological activities.

Experimental Protocols

Enantioselective Synthesis of (-)-(3'S)-Lomatin

A concise, highly enantioselective three-step synthesis has been developed for (-)-(3'S)-Lomatin starting from 7-hydroxycoumarin.[5] This method utilizes a nonaqueous enantioselective epoxidation by an iminium salt as the key step to introduce chirality with high enantiomeric excess (97% ee).[5]

Experimental Workflow for Enantioselective Synthesis

Isolation from Natural Sources

Lomatin can be isolated from various plant species, particularly from the genus Lomatium.[6] A general procedure for the isolation and purification of coumarins from plant material involves the following steps:

-

Extraction: The dried and ground plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.[7]

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, chloroform, and methanol/water.

-

Chromatography: The fraction containing the desired coumarins is further purified using chromatographic techniques. This may involve multiple steps of column chromatography on silica (B1680970) gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[6]

General Isolation Workflow

Stereochemical Assignment

The absolute configuration of chiral molecules like Lomatin is most definitively determined by X-ray crystallography of a single crystal.[8][9][10] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.[8][9][10]

X-ray Crystallography Workflow

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of Lomatin are limited, the broader class of pyranocoumarins has been shown to possess a range of pharmacological properties, including antiviral and anti-inflammatory effects.[8][11][12][13][14][15][16]

Antiviral Activity

Several coumarin derivatives have demonstrated inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV).[11][16] For instance, the pyranocoumarin suksdorfin, isolated from Lomatium suksdorfii, inhibits HIV-1 replication.[11] The mechanism of action for some antiviral coumarins involves the inhibition of key viral enzymes such as reverse transcriptase.[16]

Potential Mechanism of Antiviral Action (HIV Reverse Transcriptase Inhibition)

Anti-inflammatory Activity

Angular pyranocoumarins have been reported to exhibit anti-inflammatory effects.[8][13] The underlying mechanism often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][8][12][14] These pathways regulate the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and interleukins.[1][12][13][14]

Potential Anti-inflammatory Signaling Pathway

Conclusion

Lomatin is a chiral pyranocoumarin with a well-defined chemical structure and stereochemistry. While specific experimental data on its biological activities are not extensively documented, the known antiviral and anti-inflammatory properties of structurally related coumarins provide a strong rationale for further investigation of Lomatin as a potential therapeutic agent. The experimental protocols outlined in this guide for its synthesis, isolation, and stereochemical determination offer a foundation for researchers to explore this promising natural product. Future studies should focus on elucidating the specific biological targets of Lomatin and its enantiomers to fully understand their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Absolute configuration - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1H, 13C and 15N NMR assignments and secondary structure of the paramagnetic form of rat cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into lomaiviticin biosynthesis. Isolation and structure elucidation of (-)-homoseongomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Traditional Medicinal Uses of Lomatium Species Containing Lomatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomatium, a genus of perennial herbs native to western North America, has a rich history of traditional medicinal use, particularly among Native American tribes. The roots of several Lomatium species, notably Lomatium dissectum, have been employed for centuries to treat a variety of ailments, with a strong emphasis on respiratory infections. This technical guide provides an in-depth overview of the traditional applications of Lomatium species containing the furanocoumarin lomatin, alongside a review of the available scientific evidence for their phytochemical composition and biological activities. The document is intended to serve as a resource for researchers and professionals in drug development, offering a synthesis of ethnobotanical knowledge and modern scientific investigation to guide future research and potential therapeutic applications.

Introduction: Ethnobotanical Significance of Lomatium

Lomatium, commonly known as biscuitroot or desert parsley, encompasses a genus of approximately 80 species, many of which have been utilized for both nutritional and medicinal purposes by Indigenous peoples of North America.[1] Ethnobotanical records indicate that the roots of Lomatium species were a staple food source and a key component of traditional medicine.[2] Lomatium dissectum, in particular, was widely regarded for its therapeutic properties and used to address a range of conditions.[3]

Historical and Traditional Applications

The traditional medicinal uses of Lomatium are diverse, with a primary focus on infectious diseases, especially those affecting the respiratory system. Historical accounts and ethnobotanical studies document its use for:

-

Respiratory Ailments: Lomatium was traditionally used to treat coughs, colds, influenza, bronchitis, pneumonia, and even tuberculosis.[4][5] Its reputation as a potent remedy for respiratory infections grew during the 1918 influenza pandemic, where it was anecdotally reported to have a protective effect in some Native American communities.[3][6]

-

Antimicrobial and Antiviral Applications: Beyond respiratory illnesses, Lomatium was employed as a broader antimicrobial agent for various infections.[1] Some herbalists propose its use for viral conditions such as herpes, hepatitis, and HIV, though robust scientific evidence for these applications is lacking.[7]

-

Anti-inflammatory and Analgesic Uses: The plant was also utilized for its anti-inflammatory properties, with applications in treating skin conditions, wounds, and boils when applied topically as a poultice.[3][7] It was also suggested as a pain reliever for headaches and general pain.[7]

-

Immune Support: Traditional knowledge suggests that Lomatium possesses immune-boosting capabilities.[7][8]

Traditional Preparation Methods

Native American tribes and early herbalists employed various methods to prepare Lomatium for medicinal use. The root was the primary part of the plant utilized.[3][9] Common preparations included:

-

Decoctions and Infusions (Teas): The dried root was often boiled in water to create a decoction or steeped in hot water for an infusion.[4]

-

Tinctures: Fresh or dried roots were macerated in alcohol to create concentrated extracts.[4]

-

Poultices: The fresh or dried root was crushed and applied directly to the skin to treat wounds, sores, and infections.[3]

-

Chewing: The raw root was sometimes chewed for its immediate healing effects on respiratory passages.[9]

-

Inhalation: The smoke from burning the root was inhaled to treat asthma and other respiratory complaints.[5]

Phytochemical Composition of Lomatium Species

The medicinal properties of Lomatium are attributed to its complex phytochemical profile. While comprehensive analysis of all species is not available, studies on Lomatium dissectum and other species have identified several classes of bioactive compounds.

Furanocoumarins, including Lomatin

Lomatium species are known to contain furanocoumarins, a class of organic compounds with photoactive and various biological properties.[10] One of the notable furanocoumarins found in Lomatium is lomatin. Other identified furanocoumarins in Lomatium dissectum include nodakenetin (B21329) and columbianin, as well as pyranocoumarins, which are believed to contribute to the plant's antiviral effects.[10] It is important to note that some furanocoumarins can cause a phototoxic rash in susceptible individuals.[4]

Quantitative Analysis of Bioactive Compounds

Quantitative data on the specific concentration of lomatin in various Lomatium species is limited in the currently available scientific literature. However, studies have quantified other bioactive components in Lomatium dissectum root extracts.

| Constituent Class | Method of Analysis | Concentration (in ethanolic extract of L. dissectum root) | Reference |

| Total Phenols | Folin-Ciocalteu method | 20.80 ± 5.76 mg Gallic Acid Equivalents (GAE)/g dry weight | [9] |

| Total Flavonoids | Aluminum chloride colorimetric method | 65.5 ± 15.8 mg Quercetin Equivalents (QE)/g dry weight | [9] |

Note: The lack of specific quantitative data for lomatin highlights a significant area for future research. The development and application of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are crucial for standardizing Lomatium extracts and understanding the dose-dependent effects of their active constituents.

Biological Activities and Mechanisms of Action

Scientific investigations into the biological activities of Lomatium extracts and their isolated compounds have provided some validation for its traditional uses. The primary areas of research have focused on its antiviral, antibacterial, and anti-inflammatory properties.

Antiviral Activity

The traditional use of Lomatium for viral infections has prompted modern scientific inquiry into its antiviral potential. While direct studies on isolated lomatin are scarce, research on Lomatium extracts and related furanocoumarins suggests potential mechanisms of action.

-

Inhibition of Viral Replication: Furanocoumarins from other plant sources have been shown to inhibit the replication of influenza A viruses.[7] One proposed mechanism is the interference with the early stages of the viral replication cycle.[7] The furanocoumarins in Lomatium dissectum are thought to prevent viral replication and the host cell response.[10]

Anti-inflammatory Activity

The traditional use of Lomatium for inflammatory conditions is supported by modern research demonstrating its ability to modulate inflammatory pathways.

-

Inhibition of Chemokine Secretion: An aqueous extract of Lomatium dissectum root has been shown to inhibit the secretion of CXCL10 (C-X-C motif chemokine 10) by human bronchial epithelial cells.[5] CXCL10 is a chemokine associated with poor prognosis in highly pathogenic influenza A infections, suggesting a plausible mechanism for the ethnobotanical use of Lomatium in treating influenza.[5]

Antibacterial Activity

While less studied than its antiviral properties, Lomatium has demonstrated activity against various bacteria.

-

Activity against Gram-Positive Bacteria: Compounds isolated from Lomatium californicum, including (+)-falcarindiol, coniferyl ferulate, ferulic acid, and (Z)-ligustilide, have shown bioactivity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus.[11]

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of Lomatium dissectum root extract, which is rich in phenols and flavonoids.[9]

-

Free Radical Scavenging: The ethanolic extract of Lomatium dissectum root has demonstrated concentration-dependent scavenging activity against DPPH, superoxide, and hydroxyl radicals.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of Lomatium extracts and their constituents.

Quantification of Total Phenolic Content

-

Method: Folin-Ciocalteu method.

-

Procedure:

-

Prepare a stock solution of the Lomatium extract in a suitable solvent (e.g., ethanol).

-

Mix an aliquot of the extract with Folin-Ciocalteu reagent.

-

After a specified incubation period, add a sodium carbonate solution to the mixture.

-

Allow the reaction to proceed in the dark for a set time.

-

Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 760 nm) using a spectrophotometer.

-

Quantify the total phenolic content by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid.

-

Express the results as mg of Gallic Acid Equivalents (GAE) per gram of dry weight of the extract.[9]

-

Quantification of Total Flavonoid Content

-

Method: Aluminum chloride colorimetric method.

-

Procedure:

-

Prepare a stock solution of the Lomatium extract.

-

Mix an aliquot of the extract with a solution of aluminum chloride in a suitable solvent.

-

After a defined incubation period, measure the absorbance of the solution at a specific wavelength (e.g., 415 nm).

-

Determine the total flavonoid content by comparing the absorbance to a standard curve prepared with known concentrations of quercetin.

-

Express the results as mg of Quercetin Equivalents (QE) per gram of dry weight of the extract.[9]

-

DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a decrease in absorbance.

-

Procedure:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Add different concentrations of the Lomatium extract to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time.

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DPPH solution with the extract.[9]

-

Future Directions and Research Opportunities

Despite its long history of traditional use, scientific research on Lomatium and its bioactive constituents, particularly lomatin, is still in its early stages. Several key areas warrant further investigation to fully understand its therapeutic potential:

-

Isolation and Quantification of Lomatin: There is a critical need for studies focused on the isolation, characterization, and quantification of lomatin and other furanocoumarins in various Lomatium species. This will enable the standardization of extracts and facilitate more precise pharmacological studies.

-

In-depth Bioactivity Studies of Isolated Compounds: The biological activities of purified lomatin and other furanocoumarins from Lomatium need to be systematically evaluated through in vitro and in vivo studies to confirm their antiviral, antibacterial, anti-inflammatory, and other therapeutic effects.

-

Elucidation of Mechanisms of Action: Research should focus on elucidating the specific molecular targets and signaling pathways modulated by lomatin and other Lomatium constituents. This will provide a deeper understanding of their therapeutic effects and potential for drug development.

-

Clinical Trials: Well-designed, double-blind, placebo-controlled clinical trials are necessary to establish the safety and efficacy of standardized Lomatium extracts for specific medical conditions, particularly respiratory viral infections.

-

Toxicology and Safety Assessment: A thorough toxicological evaluation of Lomatium extracts and isolated furanocoumarins is essential, with a particular focus on the potential for phototoxic reactions and other adverse effects.

Conclusion

Lomatium species containing lomatin have a long and compelling history of traditional medicinal use, particularly for respiratory and infectious diseases. Preliminary scientific investigations have begun to validate these traditional claims, identifying a range of bioactive compounds with antiviral, anti-inflammatory, and antioxidant properties. However, a significant gap remains in the scientific literature regarding the specific quantification of lomatin, the biological activities of the isolated compound, and its precise mechanisms of action. This technical guide has synthesized the available ethnobotanical and scientific information to provide a foundation for future research. Further rigorous scientific inquiry is essential to unlock the full therapeutic potential of this important medicinal plant and to pave the way for the development of novel, nature-derived pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. klamathsiskiyouseeds.com [klamathsiskiyouseeds.com]

- 3. web.vscht.cz [web.vscht.cz]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. secrets.shop [secrets.shop]

- 7. Antiviral activity of furanocoumarins isolated from Angelica dahurica against influenza a viruses H1N1 and H9N2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 11. Antibacterial activity of components from Lomatium californicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Significance of Lomatium-Producing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants of the Lomatium genus, particularly Lomatium dissectum, hold significant ethnobotanical importance, primarily rooted in their traditional use by Indigenous peoples of North America for treating a variety of ailments, most notably respiratory infections. This technical guide provides an in-depth analysis of the scientific basis for these traditional uses, focusing on the phytochemistry, pharmacology, and potential therapeutic applications of Lomatium-producing plants. It summarizes quantitative data on bioactive compounds, details experimental protocols for their evaluation, and visualizes key biological pathways, offering a comprehensive resource for researchers and drug development professionals.

Ethnobotanical and Traditional Uses

Lomatium dissectum, commonly known as fernleaf biscuitroot, has a long history of use by various Native American tribes for its medicinal properties.[1] Traditionally, the root of the plant was the primary part used, prepared as decoctions, infusions, tinctures, or poultices.[1][2] Its most prominent traditional application was in the treatment of respiratory conditions, including coughs, colds, influenza, bronchitis, and pneumonia.[1][3] Historical accounts suggest its use during the 1918 influenza pandemic, with some communities reportedly experiencing lower mortality rates where Lomatium was used.[1] Beyond respiratory ailments, it was also employed for its antimicrobial properties in treating skin infections and as a general immune booster.[2]

Phytochemistry of Bioactive Compounds

The medicinal properties of Lomatium species are attributed to a rich array of bioactive compounds. The primary classes of constituents include:

-

Furanocoumarins: These are considered to be the main antiviral compounds. Key furanocoumarins identified in Lomatium dissectum include pyranocoumarin, columbianin, and nodakenetin. These compounds are believed to interfere with viral replication.

-

Oleo-resins: Rich in terpenes and sesquiterpenes, these compounds contribute to the expectorant properties of Lomatium, aiding in the clearance of mucus from the respiratory tract.

-

Volatile Oils: These oils possess strong antibacterial properties, interfering with bacterial replication and stimulating phagocytosis by white blood cells.

-

Phenolic Compounds and Flavonoids: These compounds contribute to the antioxidant activity of Lomatium extracts, which can help mitigate cellular damage from oxidative stress during infection and inflammation.[4]

A significant consideration with Lomatium dissectum is the presence of a resin that can cause a whole-body rash in sensitive individuals.[5] This has led to the development of "resin-free" extracts, though the specific compounds responsible for the rash and the industrial methods for their removal are not extensively detailed in publicly available scientific literature.

Quantitative Data on Bioactive Compounds and Biological Activity

The following tables summarize the available quantitative data on the chemical composition and biological activities of Lomatium dissectum extracts. It is important to note that a significant gap exists in the literature regarding the specific concentrations of individual furanocoumarins in various extracts.

Table 1: Phytochemical Composition of Lomatium dissectum Root Extracts

| Compound Class | Specific Compound/Assay | Plant Part | Extraction Solvent | Concentration | Reference |

| Phenolic Compounds | Total Phenolic Content | Root | Ethanol | 20.80 ± 5.76 mg GAE/g dry weight | [4] |

| Flavonoids | Total Flavonoid Content | Root | Ethanol | 65.5 ± 15.8 mg QE/g dry weight | [4] |

| Essential Oils | Octyl acetate | Not specified | Hydrodistillation | Dominant compound | [6] |

| Decyl acetate | Not specified | Hydrodistillation | Dominant compound | [6] |

Table 2: In Vitro Biological Activity of Lomatium dissectum Extracts

| Activity | Assay | Extract Type | Test System | Effective Concentration | Reference |

| Anti-inflammatory | Inhibition of CXCL10 secretion | Aqueous | Poly i:c-stimulated BEAS-2B human bronchial epithelial cells | 1 µg/mL (significant inhibition) | [7] |

| Antioxidant | DPPH radical scavenging | Ethanolic | Chemical assay | 53.09% scavenging at 0.1 mg/mL | [4] |

| Superoxide radical scavenging | Ethanolic | Chemical assay | 50.4% scavenging at 0.1 mg/mL | [4] | |

| Hydroxyl radical scavenging | Ethanolic | Chemical assay | 33.84% scavenging at 0.1 mg/mL | [4] | |

| Antiviral | Inhibition of HIV | Not specified | In vitro | Not specified | [8] |

| Inhibition of Rotavirus | Not specified | In vitro | Not specified | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a template for researchers investigating the properties of Lomatium extracts.

Preparation of Aqueous Root Extract for In Vitro Anti-inflammatory Assay

This protocol is based on the methodology described for investigating the inhibition of CXCL10 secretion.[7]

-

Plant Material: 25 g of dried Lomatium dissectum root.

-

Decoction:

-

Add the root material to 500 mL of distilled water.

-

Boil the mixture until the volume is reduced by 50% (to 250 mL).

-

Add an additional 250 mL of distilled water to the decoction.

-

Continue to boil until the final volume is reduced to 375 mL.

-

-

Sterilization and Storage:

-

Filter sterilize the final aqueous extract through a 0.22 µm filter.

-

Aliquot the sterile extract and store at -20°C until use.

-

-

Concentration Determination: Determine the final concentration of the extract (e.g., using a moisture analyzer to determine dry weight per volume).

General Protocol for Determination of Minimum Inhibitory Concentration (MIC) of an Ethanolic Extract

This is a general protocol for assessing antibacterial activity, which can be adapted for Lomatium extracts.[9][10]

-

Preparation of Extract Stock Solution: Dissolve the dried ethanolic extract of Lomatium dissectum in a suitable solvent (e.g., DMSO) to a known high concentration.

-

Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).

-

Culture Medium: Use Mueller-Hinton broth (MHB) for the assay.

-

Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the extract stock solution in MHB to achieve a range of final concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include positive controls (broth with bacteria, no extract) and negative controls (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.

General Protocol for Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of Lomatium extracts on a cell line.[11]

-

Cell Culture: Culture a suitable cell line (e.g., Vero cells for antiviral assays) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Lomatium extract and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the extract that reduces cell viability by 50% compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow relevant to the study of Lomatium.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. wishgardenherbs.com [wishgardenherbs.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Worse than the Disease? The Rash of Lomatium Dissectum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lomatium Species of the Intermountain Western United States: A Chemotaxonomic Investigation Based on Essential Oil Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. restorativemedicine.org [restorativemedicine.org]

- 8. Antiviral potentials of medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Prediction of Lomatin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will cover the theoretical and practical aspects of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for common bioassays are also provided to facilitate the validation of in silico findings.

Lomatin: A Profile

Lomatin, with the chemical formula C₁₄H₁₄O₄, belongs to the furanocoumarin subclass of coumarins. Its structure is characterized by a fused furan (B31954) ring system attached to the benzopyran-2-one core. This structural motif is common among many bioactive natural products.

Chemical Structure of Lomatin:

-

IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

-

Molecular Formula: C₁₄H₁₄O₄

-

Molecular Weight: 246.26 g/mol

In Silico Bioactivity Prediction Methodologies

In silico approaches are powerful tools in modern drug discovery, enabling the rapid and cost-effective screening of compounds for potential therapeutic activities before embarking on expensive and time-consuming laboratory experiments.[1]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as Lomatin, to the binding site of a target protein.

Workflow for Molecular Docking:

References

- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Characteristics of Pure Lomatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of pure Lomatin (9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one), a naturally occurring pyranocoumarin. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information is intended to aid in the identification, characterization, and quality control of Lomatin for research and drug development purposes. Detailed experimental protocols for acquiring this spectral data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

-

Synonyms: Lomatin

-

CAS Numbers: 1147-25-7, 19380-05-3

-

Molecular Formula: C₁₄H₁₄O₄

-

Molecular Weight: 246.26 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Lomatin. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of Lomatin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.58 | d | 8.5 | H-4 |

| 7.29 | d | 8.5 | H-5 |

| 6.78 | d | 8.5 | H-6 |

| 6.21 | d | 9.5 | H-3 |

| 4.72 | dd | 8.5, 4.5 | H-9' |

| 3.23 | dd | 17.0, 8.5 | H-10'a |

| 2.85 | dd | 17.0, 4.5 | H-10'b |

| 1.39 | s | - | 8'-CH₃ (cis) |

| 1.25 | s | - | 8'-CH₃ (trans) |

| 2.0-3.0 | br s | - | 9'-OH |

Table 2: ¹³C NMR Spectral Data of Lomatin

| Chemical Shift (δ) ppm | Assignment |

| 161.4 | C-2 |

| 156.4 | C-7 |

| 154.0 | C-8a |

| 143.5 | C-4 |

| 128.7 | C-5 |

| 115.8 | C-6 |

| 112.9 | C-4a |

| 112.7 | C-3 |

| 108.2 | C-8 |

| 78.9 | C-8' |

| 69.3 | C-9' |

| 31.0 | C-10' |

| 25.1 | 8'-CH₃ (cis) |

| 20.6 | 8'-CH₃ (trans) |

Infrared (IR) Spectroscopy

The IR spectrum of Lomatin reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectral Data of Lomatin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2975, 2930, 2870 | Medium | C-H stretch (aliphatic) |

| 1720 | Strong | C=O stretch (lactone) |

| 1610, 1570, 1490 | Medium | C=C stretch (aromatic) |

| 1385, 1370 | Medium | C-H bend (gem-dimethyl) |

| 1260 | Strong | C-O stretch (lactone) |

| 1125 | Strong | C-O stretch (aryl ether) |

| 840 | Strong | C-H bend (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Lomatin exhibits absorption maxima characteristic of the coumarin (B35378) chromophore.

Table 4: UV-Vis Spectral Data of Lomatin

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol | 222, 253, 298, 328 | - |

| Ethanol | 221, 252, 297, 327 | - |

| Chloroform (B151607) | 225, 255, 300, 330 | - |

Molar absorptivity data is not consistently available in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Lomatin.

Table 5: Mass Spectrometry Data of Lomatin

| m/z | Relative Intensity (%) | Assignment |

| 246 | 100 | [M]⁺ (Molecular Ion) |

| 228 | 45 | [M - H₂O]⁺ |

| 213 | 80 | [M - H₂O - CH₃]⁺ |

| 187 | 60 | [M - C₃H₇O]⁺ (Loss of isopropanol (B130326) side chain) |

| 159 | 30 | [C₉H₇O₃]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Sample Preparation: 5-10 mg of pure Lomatin is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Data Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.8 s

-

-

Data Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C spectra.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with a universal attenuated total reflectance (UATR) accessory or a KBr pellet press.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of pure Lomatin with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent disc.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of the empty sample holder or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800).

-

Sample Preparation: A stock solution of Lomatin is prepared by dissolving an accurately weighed sample in a suitable UV-grade solvent (e.g., methanol, ethanol, chloroform). The stock solution is then diluted to a concentration that gives an absorbance reading between 0.2 and 0.8 AU.

-

Data Acquisition:

-

Wavelength Range: 200-800 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

The spectrum is recorded against a solvent blank. The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

-

Sample Introduction (GC-MS): A dilute solution of Lomatin in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

-

GC Column: HP-5ms (or equivalent)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Data Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-550

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for the isolation and spectroscopic analysis of Lomatin, and a conceptual representation of its potential interaction with a biological target, which is a common area of investigation for natural products.

Caption: Workflow for the isolation and spectroscopic characterization of Lomatin.

Caption: Conceptual signaling pathway of Lomatin's potential biological activity.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Lomatin from Lomatium dissectum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatium dissectum, a member of the Apiaceae family, is a plant traditionally used in Native American medicine for treating respiratory and viral infections.[1] One of the key bioactive constituents believed to contribute to its therapeutic effects is Lomatin, a pyranocoumarin. This document provides detailed application notes and experimental protocols for the isolation and purification of Lomatin from the roots of Lomatium dissectum. The methodologies described are based on established techniques for the extraction and purification of furanocoumarins from plant sources within the Apiaceae family.

Data Presentation

Table 1: Yield of Furanocoumarins from Various Apiaceae Species

| Furanocoumarin | Plant Species | Extraction Method | Yield (mg/g of dry weight) | Reference |

| Angelicin | Heracleum sosnowskyi | Microwave-Assisted Extraction | 2.3 | [2][3] |

| Psoralen | Heracleum sosnowskyi | Microwave-Assisted Extraction | 0.15 | [2][3][4] |

| Methoxsalen | Heracleum sosnowskyi | Microwave-Assisted Extraction | 0.76 | [2][3][4] |

| Bergapten | Heracleum sosnowskyi | Microwave-Assisted Extraction | 3.14 | [2][3][4] |

| Xanthotoxin | Archangelica officinalis | Soxhlet Extraction | 1.17 | [4] |

| Isopimpinellin | Archangelica officinalis | Soxhlet Extraction | 0.94 | [4] |

| Bergapten | Archangelica officinalis | Soxhlet Extraction | 3.01 | [4] |

| Imperatorin | Archangelica officinalis | Soxhlet Extraction | 12.29 | [4] |

| Phellopterin | Archangelica officinalis | Soxhlet Extraction | 6.28 | [4] |

Experimental Protocols

The following protocols are adapted from established methods for the isolation of furanocoumarins from plant materials.[2][4][5]

Protocol 1: Plant Material Preparation

-

Collection and Identification: Collect fresh roots of Lomatium dissectum. Ensure accurate botanical identification.

-

Cleaning and Drying: Thoroughly wash the roots to remove soil and debris. Air-dry the roots in a well-ventilated area away from direct sunlight until they are brittle.

-

Grinding: Grind the dried roots into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Protocol 2: Extraction of Lomatin using Microwave-Assisted Extraction (MAE)

This protocol is adapted from a method used for extracting furanocoumarins from Heracleum sosnowskyi.[2][3]

-

Sample Preparation: Weigh 10 g of the dried, powdered Lomatium dissectum root material and place it into a microwave extraction vessel.

-

Solvent Addition: Add 200 mL of hexane (B92381) and 100 mL of deionized water to the vessel.

-

Extraction Parameters: Seal the vessel and place it in a microwave extractor. Set the following parameters:

-

Temperature: 70 °C

-

Time: 10 minutes

-

-

Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude hexane extract containing Lomatin.

Protocol 3: Purification of Lomatin using Solid-Phase Extraction (SPE)

This protocol is a generalized method for the purification of furanocoumarins.[2][4]

-

Cartridge Conditioning: Condition a normal-phase SPE cartridge (e.g., Strata Eco-Screen, 1 g/3 mL) by passing 5 mL of n-hexane through it. Ensure the cartridge does not dry out.

-

Sample Loading: Dissolve a portion of the concentrated crude hexane extract in a minimal amount of n-hexane. Load 1 mL of this solution onto the conditioned SPE cartridge.

-

Stepwise Elution: Elute the compounds from the cartridge using a stepwise gradient of increasing acetone (B3395972) concentration in n-hexane. Collect the fractions in separate tubes.

-

Fraction 1: 4 mL of n-hexane

-

Fraction 2: 10 mL of 2% acetone in n-hexane

-

Fractions 3-9: 1 mL of 5% acetone in n-hexane (collect each mL as a separate fraction)

-

Fractions 10-19: 1 mL of 10% acetone in n-hexane (collect each mL as a separate fraction)

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure Lomatin.

-

Pooling and Evaporation: Pool the fractions containing pure Lomatin and evaporate the solvent under a stream of nitrogen gas to obtain the purified compound.

Protocol 4: Quantification of Lomatin using High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantification of pyranocoumarins.[6]

-

HPLC System: A standard HPLC system with a Diode-Array Detector (DAD) is required.

-

Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) in water (Solvent A).

-

0-5 min: 30% B

-

5-20 min: 30-80% B (linear gradient)

-

20-25 min: 80% B

-

25-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the maximum absorption wavelength for Lomatin (approximately 320 nm).

-

Standard Preparation: Prepare a series of standard solutions of purified Lomatin at known concentrations.

-

Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the purified Lomatin sample.

-

Quantification: Determine the concentration of Lomatin in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of Lomatin from Lomatium dissectum.

Caption: Workflow for Lomatin isolation and purification.

Inferred Antiviral Signaling Pathway

Based on the known antiviral mechanisms of furanocoumarins, the following diagram proposes a potential signaling pathway for Lomatin's antiviral activity. Furanocoumarins have been shown to interfere with the early stages of viral replication and can induce proteasomal degradation of viral proteins.[7][8][9]

Caption: Inferred antiviral mechanism of Lomatin.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Furanocoumarins promote proteasomal degradation of viral HBx protein and down-regulate cccDNA transcription and replication of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral activity of furanocoumarins isolated from Angelica dahurica against influenza a viruses H1N1 and H9N2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Enantioselective Synthesis of (-)-Lomatin: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (-)-Lomatin, a naturally occurring pyranocoumarin (B1669404). The synthesis commences with the readily available starting material, 7-hydroxycoumarin, and proceeds through a three-step sequence involving the formation of the intermediate, seselin (B192379), followed by an asymmetric epoxidation and a subsequent reductive ring-opening. This protocol is intended for researchers in drug development and medicinal chemistry, providing detailed methodologies, quantitative data, and visual guides to the experimental workflow.

Introduction to Lomatin

Lomatin is a pyranocoumarin that has been isolated from various plant species. Its chemical structure, 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, presents a chiral center, leading to the existence of enantiomeric forms. The biological activities of Lomatin are an area of ongoing research. This protocol details the synthesis of the (-)-(3’S)-enantiomer.

Chemical Structure of Lomatin:

-

Molecular Formula: C₁₄H₁₄O₄

-

IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

-

CAS Number: 1147-25-7

Overview of the Synthetic Pathway

The enantioselective synthesis of (-)-Lomatin is achieved through a concise three-step process starting from 7-hydroxycoumarin. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of (-)-Lomatin.

Experimental Protocols

Step 1: Synthesis of Seselin from 7-Hydroxycoumarin

This step involves a multi-reaction sequence to construct the pyran ring onto the coumarin (B35378) core. The following protocol is adapted from established methods.

Reaction Scheme:

7-Hydroxycoumarin → 8-acetyl-7-hydroxycoumarin (B184913) → Tricyclic intermediate → Seselin

Materials and Reagents:

-

7-Hydroxycoumarin

-

Acetic anhydride

-

Anhydrous aluminum trichloride (B1173362) (AlCl₃)

-

Pyrrolidine

-

Sodium borohydride (B1222165) (NaBH₄)

-

p-Toluenesulfonic acid

-

Concentrated sulfuric acid

-

Ethanol

-

5% Hydrochloric acid

Procedure:

-

Acetylation of 7-Hydroxycoumarin: Reflux 7-hydroxycoumarin with acetic anhydride. After cooling, pour the mixture into water with vigorous stirring to precipitate the acetylated product. Filter and wash the solid with water until neutral.

-

Fries Rearrangement: Mix the acetylated product with anhydrous AlCl₃ and heat. After the reaction, cool the mixture and slowly add 5% hydrochloric acid while stirring vigorously. Filter the resulting precipitate and wash with water until neutral to obtain 8-acetyl-7-hydroxycoumarin.

-

Condensation and Cyclization: In the presence of pyrrolidine, condense 8-acetyl-7-hydroxycoumarin with acetone to form the tricyclic coumarin skeleton.

-

Reduction: Reduce the intermediate from the previous step using NaBH₄.

-

Dehydration: Dehydrate the resulting alcohol using p-toluenesulfonic acid as a catalyst to yield seselin. Recrystallize the crude product from ethanol.

Quantitative Data for Seselin Synthesis:

| Step | Product | Starting Material | Yield (%) |

| Acetylation | 7-Acetoxycoumarin | 7-Hydroxycoumarin | >95% |

| Fries Rearrangement | 8-Acetyl-7-hydroxycoumarin | 7-Acetoxycoumarin | ~83% |

| Overall (6 steps) | Seselin | Substituted Resorcinol | >54% |

Step 2: Asymmetric Epoxidation of Seselin

This crucial step introduces the epoxide functionality with high enantioselectivity using a chiral iminium salt catalyst.

Reaction Scheme:

Seselin → Seselin Epoxide

Materials and Reagents:

-

Seselin

-

Chiral iminium salt catalyst

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve seselin in a mixture of acetonitrile and water.

-

Add the chiral iminium salt catalyst and sodium bicarbonate to the solution.

-

Cool the mixture to 0°C and add Oxone® portion-wise while maintaining the temperature.

-

Stir the reaction at 0°C until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude epoxide by column chromatography on silica (B1680970) gel.

Step 3: Reductive Ring Opening of Seselin Epoxide to (-)-Lomatin

The final step involves the regioselective ring opening of the epoxide to afford the desired diol, (-)-Lomatin.

Reaction Scheme:

Seselin Epoxide → (-)-Lomatin

Materials and Reagents:

-

Seselin Epoxide

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Dissolve the seselin epoxide in a mixture of dichloromethane and methanol.

-

Cool the solution to 0°C and add sodium borohydride in small portions.

-

Stir the reaction mixture at 0°C until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield (-)-Lomatin as a white solid.

Signaling Pathways and Mechanism of Action

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by Lomatin and its detailed mechanism of action. Further research is required to elucidate its biological targets and downstream effects.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the enantioselective synthesis of (-)-Lomatin.

| Step | Starting Material | Product | Catalyst | Oxidant/Reductant | Solvent(s) | Yield (%) | Enantiomeric Excess (%) |

| 1. Seselin Synthesis | 7-Hydroxycoumarin | Seselin | Various | NaBH₄ | Various | >54% | N/A |

| 2. Asymmetric Epoxidation | Seselin | Seselin Epoxide | Chiral Iminium Salt | Oxone® | Acetonitrile/Water | High | >97% |

| 3. Reductive Ring Opening | Seselin Epoxide | (-)-Lomatin | - | NaBH₄ | Dichloromethane/Methanol | High | - |

Logical Relationships in Synthesis

The synthesis of Lomatin follows a logical progression of functional group transformations.

Caption: Logical flow of the Lomatin synthesis.

Application Notes and Protocols for Investigating Lomatin-Induced Apoptosis in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin is a naturally occurring coumarin (B35378), a class of benzopyrone compounds found in various plants. While extensive research has documented the anti-cancer properties of numerous coumarin derivatives, including their ability to induce apoptosis in cancer cells, specific studies on Lomatin's cytotoxic and apoptotic effects are not widely available in public literature.[1][2][3] This document provides a comprehensive set of protocols and application notes to guide the investigation of Lomatin's potential as an apoptosis-inducing agent in cancer cell lines. The methodologies described are based on established techniques for characterizing the anti-cancer activity of coumarins and other phytochemicals.

Coumarins have been shown to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[1][3] Apoptosis is a critical process for eliminating damaged or cancerous cells and is a primary target for many cancer therapies. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

These application notes will detail the necessary experiments to determine the cytotoxic efficacy of Lomatin, quantify its apoptosis-inducing capabilities, and elucidate the potential molecular mechanisms involved.

Data Presentation

The following tables are provided as templates for researchers to organize and present their experimental data when investigating the effects of Lomatin.

Table 1: Cytotoxicity of Lomatin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | MTT Assay | 24 | Data to be determined |

| 48 | Data to be determined | |||

| 72 | Data to be determined | |||